molecular formula C8H10ClF2NO2 B2783598 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride CAS No. 1431962-33-2

3-(Difluoromethoxy)-4-methoxyaniline hydrochloride

Cat. No. B2783598
CAS RN: 1431962-33-2
M. Wt: 225.62
InChI Key: XHFWGVHWPZJXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Difluoromethoxy)-4-methoxyaniline hydrochloride” is a chemical compound that contains an aniline group (a phenyl group attached to an amino group), methoxy groups (an oxygen atom bonded to a methyl group), and a difluoromethoxy group (a methoxy group where two of the hydrogen atoms are replaced by fluorine atoms). It also is in its hydrochloride form, meaning it’s combined with hydrochloric acid .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many aniline derivatives are used in the production of dyes and drugs, where they often act by interacting with various biological targets .

Safety and Hazards

Anilines and their derivatives can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always handle such compounds with appropriate safety precautions.

Future Directions

The future directions for this compound would depend on its intended applications. Anilines and their derivatives have a wide range of uses, from the production of dyes and pharmaceuticals to their use in the rubber industry. As such, research into new synthesis methods, applications, and safety measures is ongoing .

properties

IUPAC Name

3-(difluoromethoxy)-4-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2.ClH/c1-12-6-3-2-5(11)4-7(6)13-8(9)10;/h2-4,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFWGVHWPZJXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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